Mepartricin B
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Overview
Description
Mepartricin B is a semi-synthetic polyene macrolide complex, consisting of two major components, namely mepartricin A and B. It is the active substance of a drug called Ipertrofan (Tricandil), which has been proven useful in the treatment of benign prostatic hyperplasia and chronic nonbacterial prostatitis/chronic pelvic pain syndrome .
Preparation Methods
Mepartricin B is synthesized as a methyl ester of partricin. The preparation involves detailed NMR-driven stereochemical studies and molecular dynamics simulations to define the absolute configuration of all the stereogenic centers . Industrial production methods involve the semi-synthetic modification of naturally occurring polyene macrolides, ensuring the correct stereochemistry and chromophore geometry .
Chemical Reactions Analysis
Mepartricin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include photoisomerization processes that result in chromophore-straightening . Major products formed from these reactions include iso-partricins A and B, which exhibit improved selective toxicity .
Scientific Research Applications
Mepartricin B has a wide range of scientific research applications. In chemistry, it is studied for its unique stereochemistry and potential for derivatization to improve pharmacological properties . In biology and medicine, it is used to treat benign prostatic hyperplasia and chronic nonbacterial prostatitis/chronic pelvic pain syndrome . Its antifungal and antiparasitic properties make it valuable in treating infections caused by fungi and certain parasites . Additionally, this compound’s ability to modulate the host’s immune response adds another layer of therapeutic benefit .
Mechanism of Action
Mepartricin B operates primarily by binding to sterols, which are essential components of cell membranes in fungi and certain parasites. The primary sterol target for this compound is ergosterol, a crucial constituent of fungal cell membranes . By binding to ergosterol, this compound disrupts the cell membrane’s structure, leading to increased permeability and ultimately resulting in cell death . Additionally, this compound can enhance the immune system’s ability to combat infections by promoting the activity of specific immune cells .
Comparison with Similar Compounds
Mepartricin B is structurally similar to other polyene macrolides such as amphotericin B and nystatin. it is unique in its specific binding to ergosterol and its ability to modulate the host’s immune response . Similar compounds include partricin A, amphotericin B, and nystatin .
Properties
CAS No. |
62534-69-4 |
---|---|
Molecular Formula |
C59H86N2O19 |
Molecular Weight |
1127.3 g/mol |
IUPAC Name |
methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C59H86N2O19/c1-35-17-15-13-11-9-7-5-6-8-10-12-14-16-18-47(78-58-55(73)53(61)54(72)37(3)77-58)32-50-52(57(74)76-4)49(70)34-59(75,80-50)33-46(68)29-44(66)27-42(64)25-41(63)26-43(65)28-45(67)31-51(71)79-56(35)36(2)19-24-40(62)30-48(69)38-20-22-39(60)23-21-38/h5-18,20-23,35-37,40-42,44-47,49-50,52-56,58,62-64,66-68,70,72-73,75H,19,24-34,60-61H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t35?,36?,37-,40?,41?,42?,44?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,58+,59?/m0/s1 |
InChI Key |
GIDIUOCSTCGLRW-OUXUIHJTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)C(=O)OC)O)N)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |
Origin of Product |
United States |
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